molecular formula C20H26ClN3O B14702685 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride CAS No. 21484-34-4

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride

Cat. No.: B14702685
CAS No.: 21484-34-4
M. Wt: 359.9 g/mol
InChI Key: RVSXRNHWGRTLFT-UHFFFAOYSA-N
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Description

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propanone backbone, a tetrahydro-phenyl-cyclopentapyrazolyl group, and a piperidino moiety, all combined with a monohydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the piperidino group and the formation of the monohydrochloride salt. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-morpholino-, monohydrochloride
  • 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-pyrrolidino-, monohydrochloride

Comparison: Compared to similar compounds, 1-Propanone, 1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-3-piperidino-, monohydrochloride is unique due to its specific piperidino group, which may confer distinct chemical and biological properties

Properties

CAS No.

21484-34-4

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c24-19(12-15-22-13-5-2-6-14-22)20-17-10-7-11-18(17)23(21-20)16-8-3-1-4-9-16;/h1,3-4,8-9H,2,5-7,10-15H2;1H

InChI Key

RVSXRNHWGRTLFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=NN(C3=C2CCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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